4-Methyl-L-phenylalanine
CAS No.: 1991-87-3
VCID: VC21538073
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Methyl-L-phenylalanine is a derivative of the essential amino acid phenylalanine, with a methyl group attached at the para position of the phenyl ring. It is a versatile compound used extensively in biochemical research, particularly in peptide synthesis and drug development. This article provides an in-depth review of its properties, applications, and research findings based on diverse sources. Applications in Research4-Methyl-L-phenylalanine is utilized in various fields due to its unique properties: Protein EngineeringThis compound is used to create modified proteins with enhanced properties, which is valuable in biotechnology and pharmaceutical development. By incorporating 4-Methyl-L-phenylalanine into protein structures, researchers can alter the physical and chemical characteristics of proteins, potentially improving their stability and functionality . Drug DevelopmentIt serves as a building block in the synthesis of novel therapeutic agents, particularly in the design of drugs targeting neurological disorders. The incorporation of 4-Methyl-L-phenylalanine into drug molecules can enhance their bioavailability and efficacy . Research on Amino Acid MetabolismScientists study its effects on metabolic pathways to understand various metabolic disorders and potential treatments. This research helps in elucidating how modifications in amino acid structures influence metabolic processes . Biochemical Studies4-Methyl-L-phenylalanine is employed in experiments to investigate the structure-function relationship of proteins, aiding in the development of more effective enzymes and catalysts. It acts as a substrate for enzymes, facilitating the study of their activities and inhibition . Food Industry ApplicationsThis compound can be used to enhance the flavor profile of certain food products, appealing to manufacturers looking for natural flavor enhancers . Chemical Synthesis and Derivatives4-Methyl-L-phenylalanine can be synthesized in the lab, which adds to its appeal for research purposes. Derivatives such as Fmoc-4-methyl-L-phenylalanine and N-Boc-4-methyl-L-phenylalanine are also used in peptide synthesis and biochemical studies.
Table 2: Applications of 4-Methyl-L-phenylalanine
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CAS No. | 1991-87-3 | ||||||||||||
Product Name | 4-Methyl-L-phenylalanine | ||||||||||||
Molecular Formula | C10H13NO2 | ||||||||||||
Molecular Weight | 179.22 g/mol | ||||||||||||
IUPAC Name | (2S)-2-amino-3-(4-methylphenyl)propanoic acid | ||||||||||||
Standard InChI | InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | ||||||||||||
Standard InChIKey | DQLHSFUMICQIMB-VIFPVBQESA-N | ||||||||||||
Isomeric SMILES | CC1=CC=C(C=C1)C[C@@H](C(=O)[O-])[NH3+] | ||||||||||||
SMILES | CC1=CC=C(C=C1)CC(C(=O)O)N | ||||||||||||
Canonical SMILES | CC1=CC=C(C=C1)CC(C(=O)[O-])[NH3+] | ||||||||||||
Synonyms | 1991-87-3;L-4-Methylphenylalanine;4-Methyl-L-phenylalanine;H-Phe(4-Me)-OH;4-Methylphenylalanine;(S)-2-Amino-3-(p-tolyl)propanoicacid;(2S)-2-amino-3-(4-methylphenyl)propanoicacid;L-4-METHYLPHE;Phenylalanine,4-methyl-;L-4-ME-PHE-OH;SBB064583;(S)-2-amino-3-p-tolylpropanoicacid;(S)-2-AMINO-3-P-TOLYL-PROPIONICACID;7758-37-4;D-4-Methylphenylalanine;4-Methy-L-Phenylalanine;AC1Q2JKR;(S)-4-Methylphenylalanine;AC1L46HI;4-METHYL-L-PHE-OH;SCHEMBL44872;L-PHE(4-ME)-OH;H-L-PHE(4-ME)-OH;P-METHYL-L-PHENYLALANINE;CTK2H7427 | ||||||||||||
PubChem Compound | 151513 | ||||||||||||
Last Modified | Aug 15 2023 |
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